

Paxalisib discovery and development

Genentech

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Compound Focus: Paxalisib

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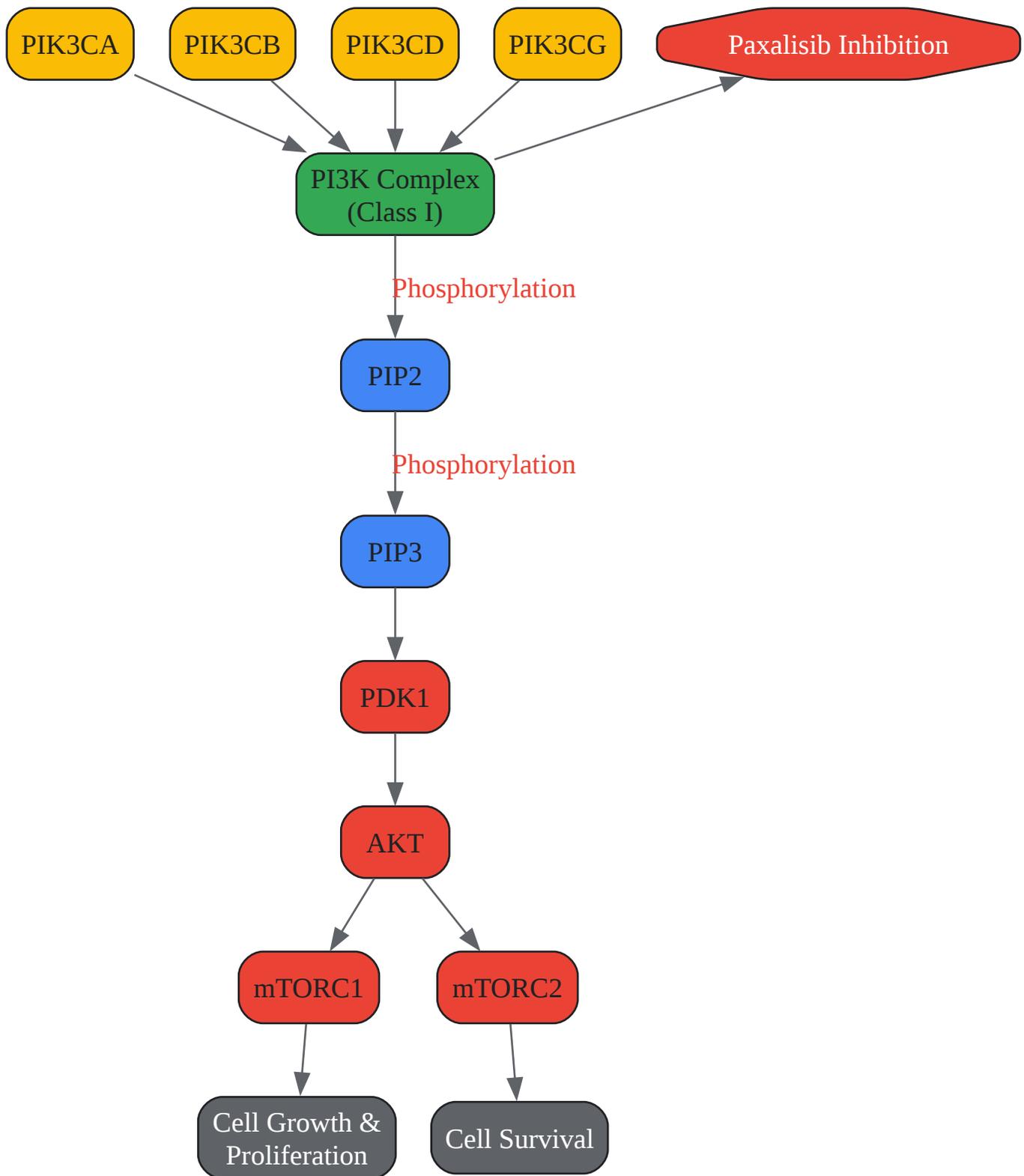
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Drug Discovery and Core Mechanism

Origin and Key Property

- **Inventor:** Genentech [1]
- **Licensing:** Kazia Therapeutics entered into a worldwide exclusive license agreement with Genentech in October 2016 [1].
- **Primary Design Goal:** Genentech specifically designed **paxalisib** to inhibit the PI3K signaling pathway while also crossing the blood-brain barrier (BBB), a key challenge in treating central nervous system (CNS) diseases [1]. Its ability to cross the BBB is its principal differentiating feature from other PI3K inhibitors [1].

Mechanism of Action (MoA) and Target Profile Paxalisib is a small-molecule, brain-penetrant pan-PI3K inhibitor [2] [3]. Its mechanism can be visualized in the following pathway diagram:



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Diagram of **paxalisib** inhibition of the PI3K/Akt/mTOR pathway [1] [4] [3].

Paxalisib targets the core components of the PI3K pathway as shown in the table below.

Table 1: Molecular Targets of Paxalisib [3]

| Target Class | Specific Molecular Targets |
|---------------|--------------------------------|
| PI3K Isoforms | PIK3CA, PIK3CB, PIK3CD, PIK3CG |
| mTOR Complex | MTOR, RICTOR |

Clinical Development Program

The clinical development of **paxalisib** spans multiple oncology indications, primarily focusing on brain cancers.

Table 2: Key Clinical Trials of Paxalisib (as reported in search results)

| Clinical Trial Identifier/Name | Phase | Indication(s) | Key Interventions / Design | Reported Outcomes / Status |
|--------------------------------|-------|---------------|----------------------------|----------------------------|
|--------------------------------|-------|---------------|----------------------------|----------------------------|

| **GBM AGILE** (NCT03970447) [5] | Phase 2/3 (Platform Trial) | Newly Diagnosed & Recurrent Glioblastoma (GBM) | **Paxalisib** vs. Standard of Care (SOC) concurrent control; Includes patients with unmethylated MGMT promoter (NDU). | **Newly Diagnosed (Unmethylated MGMT):** Median OS with **paxalisib** was **15.54 months** vs. **11.89 months** with SOC [5]. No OS benefit was shown in recurrent GBM [5]. || **NCT04192981** [6] | Phase 1 | Brain Metastases & Leptomeningeal Disease | **Paxalisib** + Whole Brain Radiotherapy (WBRT). | Interim analysis (9 evaluable patients) showed **100% response rate**; combination was generally well-tolerated [6]. || **Company-Sponsored** [2] | Phase 1b | Advanced Breast Cancer (including Triple-Negative - TNBC) | **Paxalisib** + Pembrolizumab (Keytruda) + Chemotherapy. | A single-patient expanded access case in metastatic TNBC showed an **86% reduction in tumor burden** after 3 weeks of a similar regimen [2]. || **Not Specified** | Preclinical & Early Clinical | Atypical Teratoid/Rhabdoid Tumor (AT/RT) | **Paxalisib** + RG2833 (HDAC inhibitor). | Preclinical data in orthotopic xenograft models showed combination significantly **slowed tumor growth and extended survival**; suggested as a rational combination for clinical translation [4]. || **Not Specified** [7] | Phase 2 | Newly Diagnosed & Recurrent

Glioblastoma | **Paxalisib** + Metformin + Ketogenic Diet (Two-arm, open-label). | Primary endpoint: proportion of subjects alive and progression-free at six months. Recruitment was planned to conclude in second half of 2023 [7]. |

Regulatory Status and Designations

Paxalisib has received several significant regulatory designations from the U.S. Food and Drug Administration (FDA), supporting its development path.

Table 3: FDA Designations for Paxalisib

| Designation | Indication | Grant Date/Period | Significance |
|------------------------------------|--|-------------------|---|
| Orphan Drug Designation (ODD) | Glioblastoma [6] | February 2018 [6] | Development incentives for rare diseases. |
| Fast Track Designation (FTD) | Glioblastoma [6] | August 2020 [6] | Expedited development and review. |
| Fast Track Designation (FTD) | Solid Tumor Brain Metastases (with PI3K mutations and radiation) [6] | July 2023 [6] | Expedited development and review for a second indication. |
| Rare Pediatric Disease Designation | Diffuse Intrinsic Pontine Glioma (DIPG) [6] | August 2020 [6] | Potential priority review voucher upon approval. |
| Orphan Drug Designation (ODD) | Diffuse Intrinsic Pontine Glioma (DIPG) [6] | August 2020 [6] | Development incentives for rare pediatric diseases. |
| Orphan Drug Designation (ODD) | Atypical Teratoid/Rhabdoid Tumor (AT/RT) [6] | July 2022 [6] | Development incentives for a rare pediatric brain tumor. |

Methodology for Key Preclinical Experiments

The rationale for **paxalisib**'s use, especially in combination therapies, is supported by specific preclinical experimental models.

Example: In Vivo Efficacy Study in Pediatric AT/RT Models [4]

- **Objective:** To evaluate the efficacy of **paxalisib** as a single agent and in combination with the HDAC inhibitor RG2833 in animal models of AT/RT.
- **Model:** Orthotopic xenograft models using CHLA-06 and BT-12 AT/RT cell lines.
- **Intervention:**
 - Mice were treated with **paxalisib**, RG2833, a combination of both, or a vehicle control.
- **Endpoints & Metrics:**
 - **Tumor Growth:** Measured longitudinally using bioluminescent imaging (IVIS).
 - **Survival:** Overall survival from treatment initiation, analyzed with methods like the log-rank test.
 - **Tolerability:** Monitored for signs of toxicity and weight loss.
- **Key Findings:**
 - **Single-agent paxalisib** significantly extended survival (CHLA-06: 40 to 54 days, $p=0.0011$; BT12: 21 to 35 days, $p=0.02$) compared to control [4].
 - The **combination of paxalisib and RG2833** was well-tolerated and showed superior tumor growth inhibition compared to either agent alone [4].

Conclusion

Paxalisib represents a strategically designed PI3K/mTOR inhibitor whose primary innovation is its ability to cross the blood-brain barrier. Its development program is expansive, targeting a range of primary brain cancers and brain metastases. Recent regulatory feedback indicates a potential pathway toward traditional approval in glioblastoma, while early data in other settings like breast cancer brain metastases and pediatric tumors suggests a broader potential utility. The ongoing research, including rational combination therapies, continues to define its full therapeutic potential.

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